N-Acetyl Pseudoephedrine-d3
Description
Properties
Molecular Formula |
C₁₂H₁₄D₃NO₂ |
|---|---|
Molecular Weight |
210.29 |
Synonyms |
N-[(1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methyacetamide-d3; [S-(R*,R*)]-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide-d3; |
Origin of Product |
United States |
Characterization of Isotopic Purity and Enrichment in Synthesized N Acetyl Pseudoephedrine D3 Batches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this analysis. lcms.czijper.org The synthesized N-Acetyl Pseudoephedrine-d3 is first separated from any non-deuterated compound or other impurities via liquid chromatography. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically via electrospray ionization (ESI).
In the mass spectrometer, the protonated molecule [M+H]⁺ of this compound will exhibit a mass-to-charge ratio (m/z) that is three units higher than its non-deuterated counterpart, confirming the successful incorporation of three deuterium (B1214612) atoms. For example, the [M+H]⁺ ion for non-deuterated N-Acetyl Pseudoephedrine is approximately m/z 208.3, whereas for the d3 analog, it would be m/z 211.3.
Further structural confirmation and purity assessment are achieved using tandem mass spectrometry (MS/MS). The precursor ion (e.g., m/z 211.3) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is then compared to that of the non-deuterated standard to ensure the deuterium label is stable and located at the intended position.
Isotopic purity is determined by analyzing the mass spectrum for the presence of ions corresponding to the unlabeled (d0) and partially labeled (d1, d2) species. The relative intensities of these peaks compared to the desired d3 peak allow for the calculation of the isotopic enrichment. High-quality batches of deuterated standards typically exhibit isotopic purities exceeding 98%.
The following table illustrates the expected mass transitions for both the analyte and its deuterated internal standard in an LC-MS/MS analysis.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| N-Acetyl Pseudoephedrine | m/z 208.3 | m/z 148.2 |
| This compound | m/z 211.3 | m/z 151.2 |
Note: The specific product ions can vary depending on the instrument and collision energy. The values presented are illustrative based on common fragmentation pathways.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is also used to confirm the position of the deuterium label and assess isotopic enrichment. In the ¹H NMR spectrum of this compound (with the label on the N-methyl group), the signal corresponding to the N-methyl protons would be significantly diminished or absent compared to the spectrum of the non-deuterated compound. The integration of the remaining proton signals relative to a known internal reference allows for a quantitative assessment of the deuterium incorporation.
By combining data from both mass spectrometry and NMR, a comprehensive profile of the synthesized this compound can be established, confirming its identity, purity, and isotopic enrichment, thereby validating its use as a reliable internal standard for quantitative analysis.
Advanced Analytical Methodologies Employing N Acetyl Pseudoephedrine D3
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of complex mixtures, and the use of deuterated standards like N-Acetyl Pseudoephedrine-d3 is integral to achieving high-quality quantitative data. Separation techniques such as gas chromatography (GC) and liquid chromatography (LC) are routinely employed, often coupled with mass spectrometry.
Gas Chromatography (GC) Methodologies for this compound Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of pseudoephedrine. Due to the polar nature of pseudoephedrine, derivatization is typically required to increase its volatility and thermal stability for GC analysis. This compound, used as an internal standard, undergoes the same derivatization process as the target analyte.
Common derivatization agents include heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyrylimidazole, which convert the hydroxyl and secondary amine groups into less polar, more volatile esters and amides. nih.govnih.gov For instance, a selected-ion monitoring (SIM) GC-MS method can be used to simultaneously determine l-ephedrine and d-pseudoephedrine, employing their respective deuterium-labeled analogs as internal standards. nih.gov After extraction from a biological matrix like plasma, the compounds are treated with heptafluorobutyrylimidazole to form their heptafluorobutyryl derivatives, which are then analyzed by GC-MS. nih.gov Another approach involves derivatization with acetone (B3395972) and pyridine (B92270) to form corresponding oxazolidine (B1195125) derivatives, which are also suitable for GC/MS analysis. researchgate.net
A typical GC-MS method for the quantification of pseudoephedrine using a deuterated internal standard would involve the following parameters:
| Parameter | Typical Value |
| Column | 5% Phenyl/95% Methylsiloxane (e.g., HP-5MS) |
| Column Dimensions | 15-30 m length x 0.25 mm i.d. x 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen at ~1 mL/min |
| Injection Mode | Split or Splitless |
| Injector Temperature | 280°C |
| Oven Program | Temperature gradient (e.g., initial 70°C, ramp to 280°C) |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |
| Detection | Mass Spectrometry (Electron Ionization - EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
This table is illustrative, based on common methodologies described in the literature. nih.govswgdrug.org
The use of a deuterated internal standard like this compound is crucial for compensating for any loss of analyte during the extensive sample preparation (extraction and derivatization) steps, thereby ensuring the accuracy of the quantification. nih.gov
Liquid Chromatography (LC) Methodologies (e.g., HPLC, UHPLC)
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of pseudoephedrine in various matrices. thermofisher.comnih.govnih.gov These methods offer high sensitivity and specificity and often require less sample preparation compared to GC-MS, as derivatization is usually not necessary. nih.gov
In these analyses, this compound is an ideal internal standard. It co-elutes with the non-deuterated N-Acetyl Pseudoephedrine (if present) or has a retention time very close to that of pseudoephedrine, but is easily differentiated by the mass spectrometer. A simple, fast, and reliable UHPLC/MS method can separate and identify pseudoephedrine from other related compounds. thermofisher.com
Reversed-phase chromatography is most common, utilizing C18 or Phenyl columns. rti.orgkoreascience.kr The mobile phase typically consists of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like methanol (B129727) or acetonitrile. rti.orge-nps.or.krijper.org
Below is an example of UHPLC/MS parameters for pseudoephedrine analysis where a deuterated standard would be employed for quantification:
| Parameter | Typical Value |
| System | Ultra High Performance Liquid Chromatograph (UHPLC) |
| Column | Phenyl or C18 (e.g., Waters XBridge Phenyl) |
| Column Dimensions | 2.1 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.25 - 0.3 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
This table is a composite based on several published LC-MS/MS methods. nih.govrti.orgijper.org
The validation of these methods demonstrates excellent linearity, precision, and accuracy over a wide range of concentrations, from ng/mL down to pg/mL levels, making them suitable for pharmacokinetic studies and forensic analysis. thermofisher.comnih.gov
Chiral Chromatographic Separation for Related Pseudoephedrine Enantiomers Utilizing Deuterated Standards
Pseudoephedrine has two chiral centers, resulting in four stereoisomers: (1S,2S)-(+)-pseudoephedrine, (1R,2R)-(-)-pseudoephedrine, (1S,2R)-(+)-ephedrine, and (1R,2S)-(-)-ephedrine. pace.edu Distinguishing between these enantiomers and diastereomers is crucial in forensic and pharmaceutical analysis. nih.gov Chiral chromatography is the primary technique for this purpose, and deuterated standards are used for the accurate quantification of each specific enantiomer.
Normal-phase liquid chromatography (NPLC) is often the mode that provides the highest success rate for enantioseparation. researchgate.net It typically uses a non-polar mobile phase, such as hexane, with a polar modifier like ethanol (B145695) or isopropanol. nih.gov Polysaccharide-based chiral stationary phases are particularly effective in NPLC for separating the enantiomers of pseudoephedrine and its related compounds. nih.gov
A study demonstrated the successful enantiomeric separation of ephedrine (B3423809) and pseudoephedrine using NPLC with a Lux i-amylose-1 stationary phase. nih.gov The choice of mobile phase and organic modifier was shown to have a significant impact on the separation quality. nih.gov The use of a deuterated internal standard in such a method would allow for the precise quantification of each of the four separated stereoisomers.
The key to chiral chromatography is the chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities. researchgate.netdea.gov
Examples of CSPs used for separating pseudoephedrine and ephedrine enantiomers include:
Lux i-amylose-1: An immobilized amylose-based CSP effective in normal phase mode. nih.gov
Trefoil AMY1: An amylose-based column used in supercritical fluid chromatography (SFC), a technique similar to HPLC. dea.gov
Chiral-CD: A column packed with hydroxypropylated beta-cyclodextrin (B164692) as the chiral selector. e-nps.or.kr
Lux 3 µm AMP: A high-performance CSP that provides excellent selectivity and baseline resolution for all four stereoisomers. phenomenex.com
The interaction between the analyte and the CSP is highly specific, and method development often involves screening different CSPs and mobile phases to achieve optimal separation. dea.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive detection method for analyzing pseudoephedrine, providing high selectivity and sensitivity. When this compound is used as an internal standard, MS allows for its clear differentiation from the unlabeled analyte based on their mass-to-charge (m/z) ratio. cerilliant.com
The process typically involves electrospray ionization (ESI) in positive mode, which generates a protonated molecular ion [M+H]+. For pseudoephedrine, this corresponds to an m/z of 166. ijper.org For this compound, this ion would be heavier.
For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. ijper.org In MRM, a specific precursor ion (e.g., m/z 166 for pseudoephedrine) is selected and fragmented, and a specific product ion is monitored. This process minimizes interference from other compounds in the matrix. nih.gov
The fragmentation of pseudoephedrine typically involves the loss of water and subsequent cleavages. Key precursor-product ion transitions for pseudoephedrine include:
m/z 166 → 148
m/z 166 → 117
m/z 166 → 115
m/z 166 → 77
A corresponding, mass-shifted transition would be selected for the deuterated internal standard (e.g., for D3-Ephedrine, a transition of m/z 169 → 150.9 is used). ijper.org
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Pseudoephedrine | 166 | 148, 117, 115, 77 |
| Ephedrine | 166 | 148, 117, 115, 77 |
| D3-Ephedrine (IS) | 169 | 150.9 |
This table presents common fragmentation patterns used in LC-MS/MS analysis. ijper.orgresearchgate.net
Quantification is achieved by creating a calibration curve that plots the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov This stable isotope dilution method is considered the gold standard for quantitative analysis as it corrects for variations in instrument response and matrix effects, providing highly accurate and precise measurements. cerilliant.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like pseudoephedrine, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. sci-hub.se Acetylation is one such derivatization process, where a compound like acetic anhydride is used to convert the amine and hydroxyl groups into acetylated functional groups.
In this context, this compound is the ideal internal standard for the quantification of pseudoephedrine when an acetylation derivatization step is employed. The sample containing pseudoephedrine is spiked with a known quantity of this compound. Both the target analyte and the internal standard are then subjected to the acetylation procedure. Any variability or inefficiency in the derivatization reaction will affect both compounds equally, ensuring the ratio between them remains constant. During GC-MS analysis, the derivatized pseudoephedrine and the deuterated standard co-elute from the GC column but are readily differentiated by the mass spectrometer due to their mass difference. ojp.gov This approach provides a robust and reliable method for identifying and measuring pseudoephedrine in various matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) and its more selective counterpart, tandem mass spectrometry (LC-MS/MS), are cornerstone techniques for quantifying compounds in complex mixtures, such as biological fluids. nih.gov These methods are particularly well-suited for analyzing polar, non-volatile compounds like pseudoephedrine and its derivatives without the need for chemical derivatization. nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates intact molecular ions from analytes in solution. researchgate.net In positive ion mode, pseudoephedrine is typically detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 166. nih.govmdpi.com Similarly, this compound would be ionized to form its corresponding protonated molecule, [M+H]⁺. Given the mass additions from the acetyl group (C₂H₂O, ~42 Da) and the three deuterium (B1214612) atoms replacing three hydrogen atoms (~3 Da), the resulting m/z for the protonated this compound ion would be approximately 211. This distinct mass allows the mass spectrometer to monitor both the analyte and the internal standard simultaneously.
Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). researchgate.net In an MRM experiment, a specific precursor ion (e.g., the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion resulting from that fragmentation is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target compound.
For the quantification of pseudoephedrine, a common MRM transition is m/z 166 → 148. nih.govresearchgate.net When this compound is used as an internal standard for an analyte like N-acetyl pseudoephedrine, a unique MRM transition would be established for it. The instrument would be programmed to monitor the transition for the light analyte (e.g., m/z 208 → product ion) and the heavy internal standard (e.g., m/z 211 → product ion) concurrently. This high degree of specificity minimizes interference from other compounds in the sample matrix, leading to highly reliable quantitative results. nih.gov
Table 1: Representative Mass Spectrometry Data for Pseudoephedrine and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Typical Product Ion (m/z) | Monitored Transition (MRM) |
|---|---|---|---|
| Pseudoephedrine | 166 | 148 | 166 → 148 |
| N-Acetyl Pseudoephedrine | ~208 | Analyte-specific fragment | ~208 → Product Ion |
Utilization of this compound as an Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of this compound is as an internal standard (IS) in quantitative mass spectrometry. cerilliant.comglpbio.cn An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the detector. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because they fulfill these criteria almost perfectly.
Biological samples like plasma, serum, and urine are complex matrices containing numerous endogenous compounds. nih.gov During ESI, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in LC-MS analysis. nih.gov
Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement as the analyte. nih.gov While the absolute signal intensity of both the analyte and the IS may fluctuate between samples, the ratio of their signals remains constant and accurate. By calculating this ratio, the quantitative method effectively cancels out the unpredictable influence of matrix effects.
The use of a stable isotope-labeled internal standard like this compound significantly improves both the accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. nih.gov It corrects for variations at multiple stages of the analytical workflow:
Sample Preparation: It compensates for any loss of analyte during extraction or sample handling steps.
Injection Volume: It corrects for minor variations in the volume of sample injected into the chromatograph.
Ionization Efficiency: As mentioned, it normalizes for fluctuations in instrument response and matrix effects.
By mitigating these sources of error, the internal standard ensures that the final calculated concentration is a reliable and reproducible measure of the true amount of analyte in the original sample. Validated methods using internal standards for pseudoephedrine quantification consistently demonstrate high precision and accuracy. nih.govnih.gov
Table 2: Advantages of Using this compound as an Internal Standard
| Feature | Benefit |
|---|---|
| Co-elution with Analyte | Experiences identical chromatographic conditions and matrix effects. |
| Identical Ionization Behavior | Corrects for ion suppression and enhancement. |
| Mass Difference | Easily differentiated from the analyte by the mass spectrometer. |
| Correction for Sample Loss | The analyte/IS ratio remains constant even with physical loss during preparation. |
| Improved Accuracy | Measurements are closer to the true concentration. |
| Enhanced Precision | Results are highly reproducible across multiple analyses. |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathway Elucidation of Deuterated Compounds
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of deuterated compounds such as this compound. nih.gov Unlike nominal mass instruments, HRMS instruments provide highly accurate mass measurements, typically with a mass accuracy of 5 ppm or better, which allows for the determination of the elemental composition of a molecule and its fragments with high confidence. nih.govnih.gov This capability is crucial for confirming the successful incorporation and location of deuterium atoms within the molecule.
When this compound is analyzed by HRMS, the instrument can distinguish its mass from other isobaric interferences, ensuring specificity. The primary advantage of HRMS in this context is its use in tandem with fragmentation techniques (MS/MS). nih.govnih.gov In an MS/MS experiment, the intact deuterated molecule (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). nih.govdtic.mil The resulting product ions are then mass-analyzed.
The fragmentation pattern provides a detailed fingerprint of the molecule's structure. dtic.mil For this compound, the presence of the three deuterium atoms on the N-acetyl methyl group results in a predictable 3-Dalton mass shift in any fragment that retains this part of the molecule. By comparing the fragmentation pattern of the deuterated standard with its non-deuterated analog, analysts can confirm the site of deuteration and elucidate the fragmentation pathways. nih.gov This comparison is vital for ensuring the isotopic label does not interfere with the fragmentation behavior in a way that would compromise its function as an internal standard.
Table 1: Hypothetical HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Expected Accurate Mass (m/z) |
| [M+H]⁺ | a | [C₁₂H₁₅D₃NO₂ + H]⁺ | 213.1782 |
| 213.1782 | b | [M+H - H₂O]⁺ | 195.1676 |
| 213.1782 | c | [M+H - CH₃(CD₃)NCO]⁺ | 135.0804 |
| 213.1782 | d | [CH₃CH(NHCOCH₃)]⁺ | 75.0682 |
Note: The data in this table is illustrative and based on common fragmentation patterns for similar compounds.
Sample Preparation and Extraction Strategies for Analysis
Effective sample preparation is critical for accurate and reliable analysis, aiming to isolate this compound and its corresponding analyte from complex matrices like blood, urine, or environmental samples. lcms.cz The choice of extraction strategy depends on the matrix, the concentration of the analyte, and the analytical technique employed. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely used technique that separates components of a mixture based on their physical and chemical properties. For a compound like this compound, a mixed-mode or reversed-phase SPE cartridge is often employed. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. preprints.org
Table 2: General Solid Phase Extraction (SPE) Protocol
| Step | Description | Purpose |
| 1. Conditioning | The SPE cartridge is rinsed with a solvent like methanol, followed by water or a buffer. | To activate the stationary phase and ensure reproducible interaction with the analyte. |
| 2. Sample Loading | The pre-treated sample (e.g., diluted urine) is passed through the cartridge. | The analyte and some endogenous compounds are retained on the sorbent. |
| 3. Washing | The cartridge is washed with a weak solvent (e.g., water, dilute acid/base). | To remove salts and other interfering substances that are not strongly bound to the sorbent. |
| 4. Elution | A strong organic solvent or a solvent with an adjusted pH is passed through the cartridge. | To disrupt the analyte-sorbent interaction and collect the purified analyte in a clean vial. |
Liquid-Liquid Extraction (LLE) Procedures
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous solution and an organic solvent. The pH of the aqueous phase is often adjusted to control the ionization state of the target analyte. Since N-Acetyl Pseudoephedrine is a neutral compound, its extraction is less dependent on pH compared to its precursor, pseudoephedrine. The extraction efficiency is determined by the partition coefficient of the analyte between the two phases.
Table 3: General Liquid-Liquid Extraction (LLE) Protocol
| Step | Description | Purpose |
| 1. Sample Preparation | The aqueous sample (e.g., blood serum) is placed in a separation funnel. | To prepare the sample for extraction. |
| 2. pH Adjustment | The pH may be adjusted depending on the specific analyte being co-extracted with the internal standard. | To maximize the analyte's partition into the organic phase by ensuring it is in its neutral form. |
| 3. Extraction | An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added, and the mixture is shaken vigorously. | To transfer the analyte from the aqueous phase to the organic phase. |
| 4. Separation | The layers are allowed to separate, and the organic layer containing the analyte is collected. | To isolate the analyte-rich organic phase. |
| 5. Evaporation & Reconstitution | The organic solvent is evaporated, and the residue is redissolved in a small volume of mobile phase. | To concentrate the analyte and ensure compatibility with the analytical system. |
Derivatization Techniques for Enhanced Chromatographic and Mass Spectrometric Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sci-hub.se For compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase volatility, improve thermal stability, and enhance chromatographic peak shape. sci-hub.seojp.gov It can also produce more characteristic mass spectra with higher mass fragments, aiding in identification. sci-hub.se
Trifluoroacetylation: This technique involves reacting the analyte with an acylating agent, most commonly trifluoroacetic anhydride (TFAA). sci-hub.se For molecules with active hydrogens, such as the hydroxyl group in N-Acetyl Pseudoephedrine, TFAA replaces the hydrogen with a trifluoroacetyl group. This derivatization significantly increases the volatility of the compound, making it suitable for GC analysis. sci-hub.se The reaction with TFAA can form N,O-bis(trifluoroacetyl) derivatives if both amine and hydroxyl groups are present and unprotected. ojp.govnih.gov Care must be taken during this process, as it has been reported to sometimes cause epimerization, which could convert a pseudoephedrine derivative into an ephedrine derivative. nih.govresearchgate.net
Silylation: Silylation is another common derivatization method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used. researchgate.net Silylation of the hydroxyl group on this compound would yield a more volatile and thermally stable derivative, leading to sharper peaks and better sensitivity in GC-MS analysis. researchgate.netresearchgate.net
Analytical Method Validation and Quality Assurance in Research Contexts
The use of a deuterated internal standard like this compound is fundamental to robust analytical method validation and quality assurance. clearsynth.com Method validation ensures that an analytical procedure is reliable, reproducible, and suitable for its intended purpose. preprints.orgijpsonline.com In quantitative analysis, the internal standard is added at a known concentration to all samples, calibrators, and quality controls. lcms.cz It co-elutes with the target analyte and experiences similar effects during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix-induced ion suppression or enhancement in mass spectrometry. clearsynth.commyadlm.org
However, it is important to note that even deuterated internal standards may not perfectly correct for matrix effects if there is a slight chromatographic separation between the analyte and the standard, which can occur due to the deuterium substitution. myadlm.orgnih.gov
Key parameters evaluated during method validation include accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ), specificity, and robustness. ijpsonline.comresearchgate.net
Table 4: Key Parameters in Analytical Method Validation
| Parameter | Description | Role of this compound |
| Accuracy | The closeness of the measured value to the true value. | Helps correct for systematic errors from sample loss or matrix effects, improving accuracy. preprints.org |
| Precision | The degree of agreement among a series of measurements. | Compensates for random variations in extraction and injection volume, improving repeatability. preprints.org |
| Linearity | The ability of the method to produce results proportional to the concentration of the analyte within a given range. ijpsonline.com | The consistent response ratio of analyte to internal standard establishes a reliable calibration curve. |
| LOD/LOQ | The lowest concentration of an analyte that can be reliably detected (LOD) or quantified with acceptable precision and accuracy (LOQ). researchgate.net | The use of an internal standard can help improve signal-to-noise, potentially lowering the LOQ. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | HRMS provides high specificity, and the known mass difference between the analyte and the standard confirms identity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijpsonline.com | The internal standard helps to buffer the results against minor procedural variations. |
Evaluation of Linearity and Calibration Models
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods employing this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This relationship is then evaluated using a linear regression model.
Typically, a method is considered linear if the coefficient of determination (r²) is close to 1.0. For the analysis of pseudoephedrine using deuterated internal standards, excellent linearity has been demonstrated across various concentration ranges, as illustrated in the table below.
| Concentration Range | Coefficient of Determination (r²) | Analytical Technique | Matrix |
|---|---|---|---|
| 4-40 ng/mL | 0.99 | LC-MS/MS | Horse Urine ijper.orgijper.orgsemanticscholar.org |
| 0.2–50 ng/mL | ≥ 0.9902 | LC-MS/MS | Human Plasma nih.gov |
| 1.25 to 1667 ng/mL | ≥ 0.996 | UHPLC/MS | Methanol thermofisher.com |
| 0 to 50 µg/ml | 0.997 | RP-HPLC | Bulk Drug researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are critical parameters for methods designed to detect trace amounts of substances. The use of an internal standard like this compound contributes to the robustness and reliability of determining these limits.
The LOD and LOQ are typically established based on the signal-to-noise ratio of the analytical instrument's response, with common ratios being 3:1 for LOD and 10:1 for LOQ.
| LOD | LOQ | Analytical Technique | Matrix |
|---|---|---|---|
| 2 ng/ml | 4 ng/ml | LC-MS/MS | Horse Urine ijper.orgijper.orgsemanticscholar.org |
| Not Reported | 0.2 ng/mL | LC-MS/MS | Human Plasma nih.gov |
| 20 ng/mL | 20 ng/mL | UPLC-qTOF-MS | Blood preprints.org |
| 0.06 µg/ml | 1.2 µg/ml | RP-HPLC | Bulk Drug researchgate.net |
Assessment of Method Accuracy, Precision, and Recovery
Accuracy, precision, and recovery are fundamental to validating an analytical method.
Accuracy refers to the closeness of a measured value to a standard or known value. It is often expressed as a percentage of the known value.
Precision measures the degree to which repeated measurements under unchanged conditions show the same results, typically expressed as the relative standard deviation (%RSD).
Recovery is the percentage of the true amount of an analyte that is detected by the analytical method.
This compound, as a deuterated internal standard, is particularly effective in ensuring high accuracy and precision by compensating for analyte loss during sample preparation and for variations in instrument response. nih.gov
| Parameter | Value | Analytical Technique | Matrix |
|---|---|---|---|
| Intra-day Precision (%RSD) | 1.55 to 3.26% | LC-MS/MS | Horse Urine ijper.orgijper.org |
| Inter-day Precision (%RSD) | 1.11 to 2.60% | LC-MS/MS | Horse Urine ijper.orgijper.org |
| Accuracy | 86.78% to 103.70% | LC-MS/MS | Human Plasma nih.gov |
| Recovery | 90% | LC-MS/MS | Horse Urine ijper.orgijper.org |
| Recovery | 71.44–72.97% | LC-MS/MS | Human Plasma nih.gov |
| Recovery | 63-90% | UPLC-qTOF-MS | Blood preprints.org |
Research Applications of N Acetyl Pseudoephedrine D3 As a Stable Isotope Standard
Applications in Metabolic Pathway Elucidation Methodologies
While direct and extensive research on the metabolic pathway elucidation using N-Acetyl Pseudoephedrine-d3 as a tracer is not widely documented in publicly available scientific literature, its role can be inferred from studies on related deuterated compounds. The principles of isotopic tracing are well-established in metabolic research.
The use of deuterated compounds can help in elucidating the mechanisms of enzymatic reactions through the kinetic isotope effect. A bond involving deuterium (B1214612) is stronger than a corresponding bond with hydrogen, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. While this principle is fundamental, specific studies applying this compound to investigate the mechanisms of enzymes that may metabolize pseudoephedrine derivatives have not been prominently reported.
Stable isotope-labeled analogs are crucial for understanding the metabolism of related compounds. For instance, deuterated versions of pseudoephedrine have been instrumental in studying its conversion to cathinone (B1664624) and other metabolites. While this compound is commercially available, its specific application in published studies to trace the metabolic fate of other related stimulants or controlled substances is not well-documented.
Applications in Forensic Analytical Chemistry Research
The most direct and established application of compounds like this compound is in forensic analytical chemistry, where accuracy and precision in the detection and quantification of controlled substances are paramount.
This compound is ideally suited for use as an internal standard in the development and validation of analytical methods for the detection and quantification of N-acetyl pseudoephedrine and potentially other pseudoephedrine-related compounds in biological matrices such as blood, urine, and hair. When added to a biological sample at a known concentration at the beginning of the analytical process, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the non-labeled analyte. By comparing the instrument's response of the analyte to that of the internal standard, a more accurate quantification can be achieved.
Below is a hypothetical table illustrating the kind of validation data that would be generated for a method using this compound as an internal standard for the quantification of N-acetyl pseudoephedrine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) at LLOQ | < 15% |
| Inter-day Precision (%CV) at LLOQ | < 15% |
| Accuracy at LLOQ | 85% - 115% |
| Matrix Effect | Minimal |
| Recovery | > 80% |
This table is illustrative and based on typical performance characteristics of similar validated LC-MS/MS methods.
A sophisticated application of stable isotope analysis is the differentiation between endogenous (naturally occurring in the body) and exogenous (from an external source) compounds. While pseudoephedrine and its metabolites are not typically endogenous, this principle is critical in other areas of toxicology and anti-doping analysis. In a hypothetical scenario where an N-acetylated pseudoephedrine-like compound could be endogenously produced, the administration of this compound would allow for the clear distinction of the administered compound and its metabolites from any naturally present counterparts due to the distinct mass signature of the deuterium label. However, there is no current evidence to suggest that N-acetyl pseudoephedrine is an endogenous compound, and therefore, this specific application for this compound is not a current area of research.
Research on Advanced Sample Preparation and Derivatization for Forensic Analysis
In forensic science, the accurate identification and quantification of controlled substances, their precursors, and metabolites from complex biological or seizure matrices are paramount. This compound serves as an invaluable tool in the research and development of robust analytical methods for this purpose. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comevitachem.comcerilliant.com
The primary role of this compound in sample preparation research is to ensure the accuracy and reliability of the analytical workflow. Forensic samples, such as urine, blood, or illicit drug powders, often require extensive cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances before analysis. By adding a known quantity of this compound to the sample at the beginning of the preparation process, analysts can accurately account for any loss of the target analyte (non-labeled N-Acetyl Pseudoephedrine or a similar compound) that may occur during these extraction and concentration steps.
Furthermore, some analytical techniques, particularly GC-MS, may require chemical derivatization to improve the volatility and thermal stability of the analyte, leading to better chromatographic separation and detection. Research into novel derivatization agents and reaction conditions benefits from the use of stable isotope standards. Since this compound is chemically identical to its non-labeled counterpart, it undergoes the same derivatization reaction. This ensures that any variability in the reaction efficiency is compensated for, leading to more precise and accurate quantification of the target compound in forensic casework and research. clearsynth.com Its use helps improve the accuracy of drug testing and forensic analysis for precursor chemicals used in illicit synthesis. clearsynth.comnih.gov
Role in Pharmaceutical Analytical Research and Development (excluding clinical trials)
Beyond forensics, this compound plays a significant role in the analytical research and development (R&D) sector of the pharmaceutical industry. Its utility is centered on ensuring the quality, purity, and stability of Active Pharmaceutical Ingredients (APIs) like pseudoephedrine.
Analytical Method Development (AMD) and Validation (AMV) for Pseudoephedrine and its Impurities
The development and validation of analytical methods are foundational activities in pharmaceutical manufacturing, ensuring that medicines are safe and effective. This compound is used as a reference material during the creation of new analytical procedures for pseudoephedrine and its related impurities. synzeal.com
During Analytical Method Development (AMD), researchers aim to create a procedure that is specific, sensitive, and robust. When using LC-MS or GC-MS, this compound is employed as an internal standard to optimize various parameters, including chromatographic separation conditions and mass spectrometric detection settings.
In the subsequent Analytical Method Validation (AMV) phase, the developed method is rigorously tested to prove its suitability for its intended purpose. The use of a stable isotope-labeled standard is critical for validating key performance characteristics:
Accuracy: By spiking a placebo matrix with known amounts of the analyte and the internal standard, the method's ability to measure the true value can be accurately determined.
Precision: The standard helps to minimize variability, demonstrating the method's repeatability and intermediate precision.
Linearity: The stable isotope standard ensures a consistent response across a range of analyte concentrations, confirming the method's linearity. jddtonline.info
Specificity: The mass difference between this compound and the non-labeled analyte ensures that the method can unequivocally distinguish and quantify the analyte without interference. ijpsonline.com
Table 1: Applications of this compound in Analytical Research
| Application Area | Role of Compound | Primary Analytical Techniques | Purpose |
|---|---|---|---|
| Forensic Analysis | Internal Standard | GC-MS, LC-MS | Accurate quantification of precursors/impurities in complex matrices. |
| Method Development | Reference Standard | HPLC, LC-MS | Optimization of chromatographic and detection parameters. |
| Method Validation | Internal Standard | LC-MS, GC-MS | Assessment of accuracy, precision, linearity, and specificity. |
| Quality Control | Internal Standard | LC-MS | Routine release testing and purity verification of API batches. |
| Impurity Profiling | Labeled Standard | High-Resolution MS | Identification and quantification of trace-level process impurities. |
Quality Control (QC) Applications for Active Pharmaceutical Ingredients
In a regulated pharmaceutical Quality Control (QC) laboratory, this compound serves as a critical reagent for the routine analysis of pseudoephedrine API. synzeal.com QC applications require methods that are not only accurate and precise but also efficient enough for high-throughput testing of production batches.
When a potential impurity, such as N-Acetyl Pseudoephedrine, is specified in a drug monograph, a validated LC-MS method using its deuterated analog as an internal standard provides the highest level of confidence for release testing. This ensures that each batch of the API meets the stringent purity specifications required by regulatory authorities like the FDA and EMA before it can be used in the manufacture of finished pharmaceutical products.
Table 2: Validation Parameters Supported by Use of Stable Isotope Labeled Standards
| Validation Parameter | How this compound Provides Support |
|---|---|
| Accuracy | Corrects for matrix effects and analyte loss during sample preparation, ensuring the measured value is close to the true value. |
| Precision | Minimizes analytical variability introduced during injection and ionization, leading to highly repeatable results. |
| Linearity | Ensures a consistent analytical response ratio across the entire calibration range, confirming a direct relationship between signal and concentration. |
| Specificity | The unique mass-to-charge ratio prevents interference from the analyte or other components, ensuring the signal is exclusively from the standard. |
| Limit of Quantitation (LOQ) | Improves signal-to-noise at low concentrations, allowing for reliable measurement of trace-level impurities. |
Impurity Profiling and Degradation Product Analysis Research
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These can arise from the manufacturing process (process-related impurities) or from the chemical breakdown of the API over time (degradation products). N-Acetyl pseudoephedrine could be a process-related impurity or a byproduct of illicit synthesis. nih.gov
This compound is an essential tool for research in this area. To develop a method capable of detecting and quantifying the non-labeled N-Acetyl Pseudoephedrine impurity at trace levels, the deuterated version is used as an internal standard. This allows for the creation of highly sensitive methods to build a comprehensive impurity profile for pseudoephedrine.
Furthermore, in forced degradation studies, the API is intentionally exposed to harsh stress conditions such as acid, base, oxidation, heat, and light to predict its stability and identify potential degradation products. ijpsonline.comiajpr.com If N-Acetyl Pseudoephedrine were identified as a potential degradation product, this compound would be used to accurately quantify its rate of formation under various conditions. This information is critical for establishing the drug's degradation pathways, determining appropriate storage conditions, and setting the shelf-life of the final product.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Acetyl Pseudoephedrine |
Theoretical and Mechanistic Aspects of Deuterium Labeling in Analytical Research
Influence of Deuterium (B1214612) Substitution on Chromatographic Retention Times
The replacement of hydrogen with deuterium can lead to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect. nih.gov In most cases, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC). nih.govresearchgate.net
| Compound | Isotopic Label | Hypothetical Retention Time (minutes) | Observed Shift (Δt_R) |
|---|---|---|---|
| N-Acetyl Pseudoephedrine | d0 (Protiated) | 10.85 | N/A |
| N-Acetyl Pseudoephedrine-d3 | d3 | 10.79 | -0.06 |
Impact of Isotopic Labeling on Mass Spectral Fragmentation Patterns
Isotopic labeling is a powerful technique for elucidating mass spectral fragmentation pathways. fu-berlin.de When this compound is analyzed by mass spectrometry, the presence of three deuterium atoms on the N-acetyl group results in predictable mass shifts in the molecular ion and in any fragment ions that retain this labeled group. scielo.br
The molecular weight of this compound is three mass units higher than its unlabeled analog. Consequently, its protonated molecular ion ([M+H]⁺) will appear at a mass-to-charge ratio (m/z) that is 3 Da greater. The fragmentation pattern provides a roadmap of the molecule's structure. For instance, a common fragmentation pathway for pseudoephedrine and its derivatives involves cleavage of the side chain. researchgate.netnih.gov In the case of this compound, fragments that retain the N-acetyl-d3 moiety will be observed at m/z + 3 compared to the corresponding fragments from the unlabeled compound. Conversely, fragments formed by the loss of the N-acetyl-d3 group will appear at the same m/z as those from the non-deuterated version. This differential mass shift provides unequivocal evidence for the location of the label and confirms the identity of specific fragment ions. dea.govwvu.edu
| Ion Type | Proposed Structure/Fragment | N-Acetyl Pseudoephedrine (d0) Expected m/z | This compound Expected m/z | Mass Shift (Da) |
|---|---|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | [C₁₂H₁₇NO₂ + H]⁺ | 208.1 | 211.1 | +3 |
| Fragment 1 | Loss of H₂O | 190.1 | 193.1 | +3 |
| Fragment 2 | [C₅H₁₂NO]⁺ (Side chain fragment) | 102.1 | 105.1 | +3 |
| Fragment 3 | [C₇H₇O]⁺ (Loss of acetylated side chain) | 107.0 | 107.0 | 0 |
Considerations of Kinetic Isotope Effects (KIEs) in Biotransformation Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect is particularly relevant in the study of drug metabolism (biotransformation). The primary deuterium KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. portico.org
A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. portico.org Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate. wikipedia.orgnih.gov This is often observed in metabolic reactions catalyzed by cytochrome P450 (CYP450) enzymes, which frequently involve C-H bond oxidation. nih.govnih.gov
For this compound, the deuterium atoms are located on the methyl group of the N-acetyl moiety. If a primary metabolic pathway involves enzymatic cleavage of one of these C-D bonds (e.g., through oxidation or deacetylation), a KIE would be expected. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. However, it is also important to consider the possibility of "metabolic switching," where the slowing of one metabolic pathway due to the KIE may lead to an increase in metabolism through an alternative, previously minor, pathway. taylorandfrancis.com Therefore, studying the KIE provides valuable insights into reaction mechanisms and can help identify which bonds are broken during rate-limiting metabolic steps. taylorandfrancis.com
| Parameter | Description | Typical Value Range for Primary D-KIE | Implication for this compound |
|---|---|---|---|
| kH | Rate constant for the reaction with the non-deuterated (protiated) compound. | N/A | Baseline metabolic rate. |
| kD | Rate constant for the reaction with the deuterated compound. | N/A | Metabolic rate of the d3-labeled compound. |
| KIE (kH/kD) | Ratio of the rate constants. A value >1 indicates a normal KIE, where the deuterated compound reacts slower. | 2 to 10 | If a C-D bond on the acetyl group is cleaved in the rate-limiting step, a KIE > 1 is expected, indicating slower metabolism. |
Future Directions and Emerging Research Avenues for Deuterated Pseudoephedrine Derivatives
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The analysis of deuterated compounds is critical for research and quality control. Innovations in analytical instrumentation are continually improving the sensitivity and speed of these analyses.
Recent developments in analytical platforms are enabling more precise and efficient characterization of deuterated compounds. Gas chromatography, for instance, has demonstrated its capability in separating deuterated isotopologues from their non-deuterated counterparts. nih.gov Furthermore, mass spectrometry (MS) remains a cornerstone technique, with ongoing advancements leading to higher resolution and sensitivity, which is crucial for distinguishing and quantifying deuterated species. pharmaffiliates.com
| Analytical Platform | Application for Deuterated Compounds | Key Advantages |
| Gas Chromatography (GC) | Separation of isotopologues. nih.gov | High resolving power for volatile compounds. |
| Mass Spectrometry (MS) | Quantification and structural elucidation. pharmaffiliates.comscispace.com | High sensitivity and specificity. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and determination of deuterium (B1214612) incorporation. pharmaffiliates.com | Provides detailed structural information. |
Expansion into New Areas of Chemical and Biological Research
The unique properties of deuterated compounds are opening up new avenues of scientific investigation beyond their use as internal standards.
The primary application of deuterated compounds like N-Acetyl Pseudoephedrine-d3 in research is as internal standards for quantitative mass spectrometry. acs.org However, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, is being increasingly exploited in drug discovery to create more stable and effective pharmaceuticals. nih.govnih.gov This "deuterium switch" approach can lead to drugs with improved pharmacokinetic profiles. nih.gov Deuterated molecules are also valuable as tracers in metabolic studies to elucidate biochemical pathways. mdpi.com
Advancements in Green Chemistry Approaches for Deuterated Compound Synthesis
The synthesis of deuterated compounds is undergoing a shift towards more environmentally friendly methods, in line with the principles of green chemistry.
Traditional methods for deuterium labeling can involve harsh reagents and generate significant waste. Modern approaches focus on sustainability. For example, the use of an aluminum-heavy water (Al-D₂O) system provides a safe and accessible source of deuterium. researchgate.net The application of techniques like ultrasound and microwave irradiation can also accelerate deuteration reactions, reducing energy consumption. researchgate.net Catalysis plays a central role in green synthesis by enabling reactions to occur under milder conditions with higher selectivity and reduced waste. researchgate.net
Key Principles of Green Chemistry in Deuterated Compound Synthesis: researchgate.netlaxai.com
Waste Minimization: Designing synthetic routes that produce less waste. researchgate.net
Catalysis: Utilizing catalysts to increase reaction efficiency and reduce energy requirements. researchgate.net
Use of Renewable Feedstocks: Exploring bio-based starting materials. laxai.com
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis. researchgate.net
Potential for Integration with Emerging Technologies in Analytical Science
The synergy between deuterated compounds and emerging analytical technologies is set to revolutionize research and development.
The vast amounts of data generated from high-throughput analytical techniques necessitate advanced computational tools for processing and interpretation. whiterose.ac.uk For instance, specialized software has been developed for hydrogen-deuterium exchange mass spectrometry (HDX-MS) to automate data analysis. whiterose.ac.uk The integration of artificial intelligence and machine learning is also poised to accelerate the discovery of new sustainable chemical processes and optimize analytical methods. laxai.com Furthermore, innovations in mass spectrometry and chromatography are leading to instruments with enhanced speed and data quality, which is beneficial for the analysis of complex biological samples containing deuterated compounds. labmanager.com
Q & A
Basic: What synthetic routes are commonly employed for N-Acetyl Pseudoephedrine-d3, and how is its structural purity validated?
Methodological Answer:
this compound is synthesized via acetylation of pseudoephedrine using deuterated acetic anhydride (Ac₂O-d₆) under controlled conditions. Key steps include:
- Deuterium incorporation : Reaction with Ac₂O-d₆ in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) isolates the product .
- Purity validation :
Advanced: How can response surface methodology (RSM) optimize deuteration efficiency in this compound synthesis?
Methodological Answer:
RSM identifies critical factors (e.g., temperature, molar ratio, reaction time) affecting deuteration efficiency:
- Factorial design : A 2³ full factorial design evaluates main effects and interactions (e.g., Ac₂O-d₆ equivalence vs. temperature) .
- Central composite design : Models non-linear relationships to predict optimal conditions (e.g., 1.2:1 Ac₂O-d₆:pseudoephedrine ratio at 4°C for 6 hours) .
- Validation : Confirm isotopic purity via LC-MS/MS or isotope ratio mass spectrometry (IRMS) to ensure >98% D₃ incorporation .
Basic: What are the key applications of this compound in metabolic studies?
Methodological Answer:
The compound is used as an internal standard or tracer in:
- Pharmacokinetics (PK) : Quantifies non-deuterated analogs in biological matrices (e.g., plasma, urine) via LC-MS, leveraging its identical retention time but distinct mass .
- Metabolic pathway tracing : Tracks acetylated metabolites in vivo using deuterium’s negligible kinetic isotope effect (KIE) .
- Stability studies : Assesses enzymatic N-deacetylation rates in liver microsomes, comparing deuterated vs. non-deuterated forms .
Advanced: How can researchers mitigate deuterium-induced spectral interference in NMR analysis?
Methodological Answer:
Deuterium’s quadrupolar moment can broaden signals in ²H-coupled NMR. Strategies include:
- Decoupling experiments : Use ¹H-¹³C HSQC with ²H decoupling to resolve overlapping signals .
- Solvent selection : Deuterated solvents (e.g., CDCl₃) minimize background interference.
- Dynamic NMR : Variable-temperature studies (e.g., 25–50°C) to separate broadened peaks from conformational isomers .
Basic: Which chromatographic techniques are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- Reverse-phase HPLC : C18 column with 0.1% formic acid in water/acetonitrile (70:30), UV detection at 254 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 226 → 152 for quantification; m/z 229 → 155 for internal standard) enhance specificity in biological samples .
- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines .
Advanced: How to resolve contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?
Methodological Answer:
Discrepancies may arise from isotopic effects or metabolic divergence:
- Isotope effect analysis : Compare elimination half-lives (t₁/₂) and AUC₀–∞ using parallel studies in the same model .
- Metabolite profiling : Use high-resolution MS to identify deuterium-retaining vs. -losing metabolites .
- Computational modeling : Molecular dynamics simulations predict deuterium’s impact on enzyme binding (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
